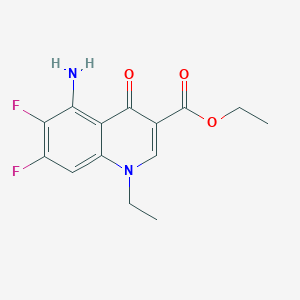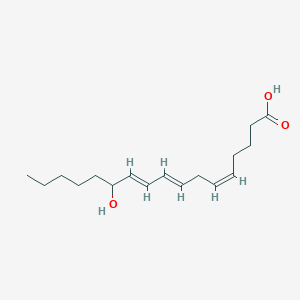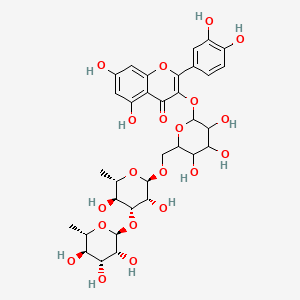
(5-Chloro-2-(1H-imidazol-1-yl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Chloro-2-(1H-imidazol-1-yl)phenyl)boronic acid is a boronic acid derivative that contains an imidazole ring Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-(1H-imidazol-1-yl)phenyl)boronic acid typically involves the introduction of the boronic acid group to a pre-formed imidazole-containing aromatic compound. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst under inert conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale borylation reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(5-Chloro-2-(1H-imidazol-1-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The imidazole ring can participate in reduction reactions.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Phenols: Formed from the oxidation of the boronic acid group.
Reduced Imidazole Derivatives: Formed from the reduction of the imidazole ring.
Substituted Aromatic Compounds: Formed from nucleophilic substitution reactions.
科学的研究の応用
Chemistry
(5-Chloro-2-(1H-imidazol-1-yl)phenyl)boronic acid is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form biaryl compounds. It serves as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a probe to study enzyme activity, particularly those enzymes that interact with boronic acids. It can also be used to modify biomolecules through bioconjugation techniques.
Medicine
The compound has potential applications in medicinal chemistry for the development of new drugs. Its boronic acid group can interact with biological targets such as proteases, making it a candidate for enzyme inhibitors.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and catalysts. Its reactivity and versatility make it valuable in various manufacturing processes.
作用機序
The mechanism of action of (5-Chloro-2-(1H-imidazol-1-yl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further enhancing its binding affinity to targets.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: Lacks the imidazole ring, making it less versatile in certain applications.
2-(1H-Imidazol-1-yl)phenylboronic Acid: Similar structure but without the chlorine atom, which may affect its reactivity and binding properties.
5-Chloro-2-phenylboronic Acid: Lacks the imidazole ring, limiting its applications in biological systems.
Uniqueness
(5-Chloro-2-(1H-imidazol-1-yl)phenyl)boronic acid is unique due to the presence of both the boronic acid group and the imidazole ring. This combination enhances its chemical reactivity and binding properties, making it valuable in a wide range of applications from organic synthesis to medicinal chemistry.
特性
分子式 |
C9H8BClN2O2 |
|---|---|
分子量 |
222.44 g/mol |
IUPAC名 |
(5-chloro-2-imidazol-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C9H8BClN2O2/c11-7-1-2-9(8(5-7)10(14)15)13-4-3-12-6-13/h1-6,14-15H |
InChIキー |
KILTWKCUOQLURD-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=CC(=C1)Cl)N2C=CN=C2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,8R)-2-(2-bromophenyl)-6-methyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B14086378.png)
![9-(5-Methyl-1,2-oxazol-3-yl)-8-phenyl-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14086380.png)
![1-(3-Ethoxy-4-hydroxyphenyl)-2-ethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086381.png)




![5-[(4-fluorobenzyl)oxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol](/img/structure/B14086410.png)

![7-Chloro-1-(3-hydroxyphenyl)-6-methyl-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086417.png)
![9,9'-Spirobi[fluorene]-2-carbaldehyde](/img/structure/B14086426.png)
![2-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-pyrazol-5-yl]-4-ethyl-5-[(4-methoxybenzyl)oxy]phenol](/img/structure/B14086438.png)


